![molecular formula C9H14O B15214469 4-[(Ethenyloxy)methyl]cyclohex-1-ene CAS No. 613684-57-4](/img/structure/B15214469.png)
4-[(Ethenyloxy)methyl]cyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Vinyloxy)methyl)cyclohex-1-ene is an organic compound characterized by a vinyl group attached to the 4-position of a cyclohexene ring. This compound is a colorless liquid and is primarily used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-((Vinyloxy)methyl)cyclohex-1-ene can be synthesized through several methods. One common approach involves the reaction of (S)-[4-(1-methylethenyl)cyclohex-1-en-1-yl]methanol with 2-methyl-1-(vinyloxy)propane, which acts as both the solvent and the vinylating agent . The reaction typically yields a colorless oil.
Industrial Production Methods
Industrial production of 4-((Vinyloxy)methyl)cyclohex-1-ene often involves the dimerization of buta-1,3-diene in a Diels-Alder reaction . This reaction is conducted at temperatures ranging from 110 to 425°C and pressures of 1.3 to 100 MPa in the presence of a catalyst, such as a mixture of silicon carbide and salts of copper or chromium .
Análisis De Reacciones Químicas
Types of Reactions
4-((Vinyloxy)methyl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of different substituted cyclohexene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation reactions using halogens or halogenating agents are common.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Ethylcyclohexene: Formed through reduction reactions.
Substituted Cyclohexenes: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
4-((Vinyloxy)methyl)cyclohex-1-ene has several scientific research applications, including:
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 4-((Vinyloxy)methyl)cyclohex-1-ene involves its interaction with various molecular targets and pathways. The vinyl group can undergo polymerization reactions, leading to the formation of polymeric materials. Additionally, the compound can be metabolized by cytochrome P450 enzymes in the liver, resulting in the formation of reactive intermediates that can interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
4-Vinylcyclohexene: An organic compound with a vinyl group attached to the 4-position of the cyclohexene ring.
Cyclohexene: A simpler compound with a cyclohexene ring but without the vinyl group.
1,5-Cyclooctadiene: A related compound formed as a competing product in the dimerization of buta-1,3-diene.
Uniqueness
4-((Vinyloxy)methyl)cyclohex-1-ene is unique due to the presence of both a vinyl group and a vinyloxy group attached to the cyclohexene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
613684-57-4 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
4-(ethenoxymethyl)cyclohexene |
InChI |
InChI=1S/C9H14O/c1-2-10-8-9-6-4-3-5-7-9/h2-4,9H,1,5-8H2 |
Clave InChI |
UPILKTWUJZEWAG-UHFFFAOYSA-N |
SMILES canónico |
C=COCC1CCC=CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


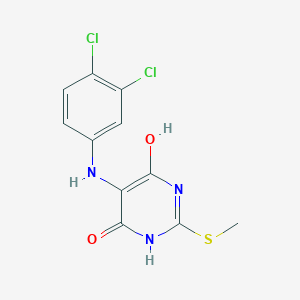
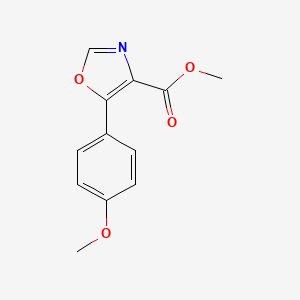

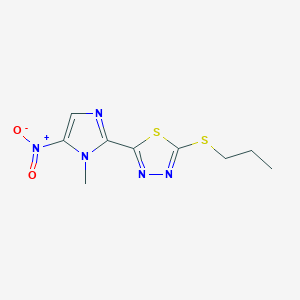
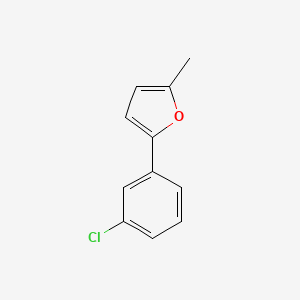
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-hydroxy-1-phenylethyl)amino]-1H-purin-6-one](/img/structure/B15214398.png)
![7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B15214414.png)
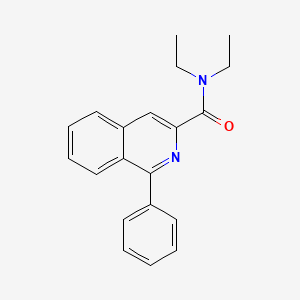
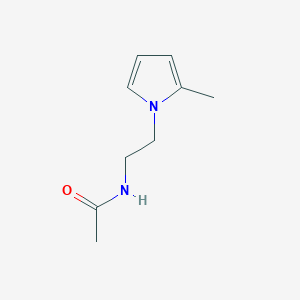

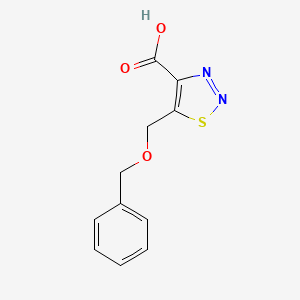
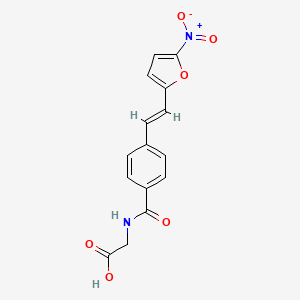
![(3S)-N-cyclohexyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B15214462.png)

